molecular formula C6H3Cl2NO2 B052622 5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE CAS No. 117027-74-4

5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE

Cat. No.: B052622
CAS No.: 117027-74-4
M. Wt: 192 g/mol
InChI Key: DXPAQTUPQVXLTE-UHFFFAOYSA-N
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Description

5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE is a chemical compound with the molecular formula C6H3Cl2NO2 and a molecular weight of 192 g/mol It is a derivative of nicotinic acid and is characterized by the presence of both chloro and hydroxyl functional groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE typically involves multiple steps. One common method starts with 6-hydroxynicotinic acid, which is reacted with an acid chloride to form 6-hydroxynicotinoyl chloride . This intermediate is then treated with chlorine gas to introduce the chloro group, resulting in the formation of this compound . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods typically involve the same basic steps as laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nicotinic acid derivatives.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes that process nicotinic acid derivatives . The chloro and hydroxyl groups on the pyridine ring allow it to form specific interactions with active sites of enzymes, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinoyl chloride: Similar in structure but lacks the hydroxyl group.

    5,6-Dichloronicotinic acid: Contains two chloro groups but lacks the hydroxyl group.

    6-Hydroxynicotinic acid: Contains a hydroxyl group but lacks the chloro group.

Uniqueness

5-CHLORO-6-OXO-1H-PYRIDINE-3-CARBONYL CHLORIDE is unique due to the presence of both chloro and hydroxyl groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

117027-74-4

Molecular Formula

C6H3Cl2NO2

Molecular Weight

192 g/mol

IUPAC Name

5-chloro-6-oxo-1H-pyridine-3-carbonyl chloride

InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-3(5(8)10)2-9-6(4)11/h1-2H,(H,9,11)

InChI Key

DXPAQTUPQVXLTE-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1C(=O)Cl)Cl

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)Cl)Cl

Origin of Product

United States

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